A Technical Guide to the Physicochemical Properties of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine for Drug Discovery Applications
A Technical Guide to the Physicochemical Properties of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine for Drug Discovery Applications
Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine is a sophisticated building block designed for such purposes, offering unique structural and chemical handles. This guide provides a comprehensive analysis of its critical physicochemical properties—solubility, pKa, and lipophilicity—offering both theoretical insights and field-proven experimental protocols. The data and methodologies presented herein are intended to empower researchers and drug development professionals to leverage this molecule's full potential in creating next-generation therapeutics with enhanced stability, permeability, and target engagement.[3][4]
Molecular Profile and Strategic Importance
N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine is a derivative of the essential amino acid L-lysine, engineered with orthogonal protecting groups and a unique N-alkylation on the side chain. The Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, while the tert-Butyloxycarbonyl (Boc) group, along with an isopropyl group, protects the ε-amine.[5][6] This dual protection scheme is central to its utility in complex, multi-step syntheses, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[7]
The N-isopropyl group is not merely a protecting group; it is a permanent modification that imparts specific properties. N-alkylation of peptide backbones is a known strategy to increase proteolytic stability and enhance membrane permeability by disrupting backbone hydrogen bonding networks.[3] Therefore, incorporating this residue can directly address common challenges in peptide drug development, such as poor metabolic stability and low oral bioavailability.[1][3]
Table 1: Key Molecular Identifiers
| Property | Value | Source |
| Full Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-isopropyl-N-ε-tert-butyloxycarbonyl-L-lysine | [8] |
| Synonyms | Fmoc-Lys(iPr,Boc)-OH, Fmoc-L-Lys(isopropyl,Boc)-OH | [8][9] |
| CAS Number | 201003-48-7 | [9] |
| Molecular Formula | C₂₉H₃₈N₂O₆ | [8] |
| Molecular Weight | 510.6 g/mol | [8] |
| Appearance | White to off-white powder/solid | [8][9] |
Aqueous Solubility: The Gateway to Bioavailability and Formulability
Expertise & Experience: Aqueous solubility is a paramount property in drug design. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, and suitability for various dosage forms. For a building block like Fmoc-Lys(iPr,Boc)-OH, its solubility in solvents used for synthesis (e.g., DMF, DCM) and in aqueous buffers for in vitro assays is critical. Amino acids themselves can act as solubilizing agents, but the bulky, hydrophobic protecting groups (Fmoc, Boc) on this molecule are expected to significantly decrease its aqueous solubility compared to native lysine.[10][11]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol adheres to the principles of the well-established shake-flask method for determining equilibrium solubility, a gold standard in pharmaceutical sciences.[12][13][14]
Causality Behind Experimental Choices:
-
Equilibration Time (24h): Poorly soluble, crystalline compounds can take a considerable amount of time to reach thermodynamic equilibrium. A 24-hour period is chosen to ensure saturation is achieved, minimizing the risk of underestimating solubility.[12][14]
-
Temperature Control (37 °C): This temperature is selected to mimic physiological conditions in the human body, providing data relevant to in vivo performance.[14]
-
pH Range: The selected pH values (4.5, 6.8, 7.4) represent the environments of the small intestine and blood plasma, respectively, which are critical for absorption and distribution.
-
Quantification by HPLC: HPLC provides a sensitive and specific method to quantify the concentration of the dissolved analyte, separating it from any potential impurities or degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., ~5 mg) of solid Fmoc-Lys(iPr,Boc)-OH to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5, Simulated Intestinal Fluid pH 6.8).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) in a temperature-controlled incubator at 37 °C for 24 hours.[14] The vials should be shielded from light to prevent potential photodegradation.
-
Phase Separation: After 24 hours, remove the vials and let them stand to allow undissolved solid to settle. Centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet any remaining suspended particles.
-
Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
Table 2: Predicted and Expected Solubility Data
| Solvent/Buffer | Expected Solubility Range (µg/mL) | Implication for Drug Design |
| Dichloromethane (DCM) | High (>10,000) | Excellent for organic synthesis steps. |
| Dimethylformamide (DMF) | High (>10,000) | Standard solvent for peptide synthesis.[8] |
| Water | Very Low (<1) | The hydrophobic protecting groups dominate. |
| PBS (pH 7.4) | Low (1-10) | May require formulation aids for in vitro biological assays. |
| Acetate Buffer (pH 4.5) | Low (1-10) | Limited solubility in the upper GI tract environment. |
Note: Actual values must be determined experimentally. These are expert estimations based on structure.
Acid-Base Properties (pKa): Governing Ionization and Interaction
Expertise & Experience: The pKa values of a molecule define its ionization state at a given pH. This is critical for predicting its behavior in different biological compartments. Fmoc-Lys(iPr,Boc)-OH has one primary ionizable group: the α-carboxylic acid. The ε-amino group is rendered non-basic by the electron-withdrawing Boc group and steric hindrance from the isopropyl group. The α-amino group is part of a carbamate and is not basic. Understanding the pKa of the carboxyl group is essential for predicting solubility, membrane permeability, and potential ionic interactions with biological targets.[15]
Diagram: Ionization States of Fmoc-Lys(iPr,Boc)-OH
Caption: Dominant ionization state of the molecule as a function of pH.
Protocol: pKa Determination by Potentiometric Titration
This protocol is a standard and reliable method for determining the pKa of ionizable groups.[15][16]
Causality Behind Experimental Choices:
-
Co-solvent System: Due to the low aqueous solubility of the molecule, a co-solvent system (e.g., water-methanol) is necessary to keep it in solution throughout the titration.
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of the analyte.[16]
-
Ionic Strength Adjustment: Using KCl maintains a constant ionic strength, which helps to stabilize activity coefficients and yield more consistent pKa measurements.[16]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Fmoc-Lys(iPr,Boc)-OH in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mM.[16] Add KCl to a final concentration of 0.15 M.
-
System Setup: Place the solution in a jacketed titration vessel maintained at 25 °C. Purge the solution with nitrogen gas for 10-15 minutes.
-
Initial Acidification: Immerse a calibrated pH electrode in the solution. Add a standardized HCl solution (e.g., 0.1 M) to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.
-
Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Continue the titration until the pH reaches ~12. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the buffer region or by finding the peak of the first derivative plot (ΔpH/ΔV).[17]
Table 3: Predicted pKa Value
| Ionizable Group | Predicted pKa | Significance in Drug Design |
| α-Carboxylic Acid | ~3.9 ± 0.2 | The molecule will be negatively charged at physiological pH (7.4), which will influence its solubility and ability to cross cell membranes.[9] |
Note: The predicted value is based on computational models and similar structures. Experimental verification is required.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.[18] For an ionizable molecule like ours, LogD at pH 7.4 is the more physiologically relevant parameter. The large, aromatic Fmoc group and the alkyl chains (isopropyl, butyl from Boc, lysine side chain) contribute significantly to high lipophilicity. This can enhance membrane permeability but may also lead to poor aqueous solubility, high plasma protein binding, and potential metabolic liabilities.[18][19]
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal cleavage of protecting groups based on pH lability.
Protocol: LogD₇.₄ Determination by HPLC
This method provides a high-throughput alternative to the traditional shake-flask method for determining lipophilicity, correlating a compound's retention time on a reverse-phase column with its LogP/LogD value.[20][21][22]
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane (C18) stationary phase is highly hydrophobic and serves as a surrogate for the n-octanol phase in the shake-flask method.[22]
-
Isocratic Elution: Using a fixed mobile phase composition (isocratic) allows for the calculation of a capacity factor (k'), which is directly related to the partitioning behavior of the analyte between the mobile and stationary phases.[21]
-
Calibration Standards: A set of compounds with known LogP values is required to create a calibration curve that correlates retention time with lipophilicity. This is essential for converting the experimental retention time of the test compound into a LogD value.[23]
Step-by-Step Methodology:
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase should be a mixture of an aqueous buffer at pH 7.4 and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare solutions of at least 5-7 standard compounds with well-documented LogP values that span the expected range of your test compound.
-
Standard Analysis: Inject each standard onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic). Record the retention time (tR) for each standard at each composition. Calculate the capacity factor k' = (tR - t₀)/t₀, where t₀ is the column dead time.
-
Calibration Curve: For each standard, plot log(k') versus the percentage of organic solvent. Extrapolate the resulting line to 100% aqueous phase (0% organic) to find the intercept, log(k'w). Plot the known LogP values of the standards against their calculated log(k'w) values to generate the final calibration curve.
-
Sample Analysis: Inject the Fmoc-Lys(iPr,Boc)-OH sample under the same set of isocratic conditions used for the standards.
-
LogD Calculation: Determine the log(k'w) for your compound using the extrapolation method. Use the calibration curve to calculate the LogD₇.₄ value from its log(k'w).
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value | Implication for Drug Design |
| LogP (calculated) | > 5.0 | Highly lipophilic in its neutral state. |
| LogD at pH 7.4 | 3.5 - 4.5 | Still highly lipophilic, suggesting good potential for membrane permeability but also a risk of high plasma protein binding and low aqueous solubility. |
Note: Predicted values are estimations. Experimental determination is crucial for accurate assessment.
Summary and Application in Drug Design
The physicochemical profile of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine makes it a highly strategic, albeit challenging, building block for drug discovery.
-
High Lipophilicity (High LogD): This is a double-edged sword. While it can improve passive diffusion across cell membranes—a desirable trait for oral bioavailability—it may also lead to solubility-limited absorption, nonspecific binding, and increased metabolic clearance. The N-isopropyl group further enhances this property while also providing steric shielding against enzymatic degradation.[3]
-
Low Aqueous Solubility: The low solubility predicted at physiological pH necessitates careful consideration during formulation and in vitro screening. The use of co-solvents or other formulation technologies may be required to achieve sufficient concentrations for biological assays and therapeutic delivery.
-
Anionic Charge at Physiological pH: The deprotonated carboxylic acid (pKa ~3.9) will make the molecule negatively charged at pH 7.4. This charge can improve solubility compared to the neutral form and provides a potential point for ionic interactions with targets, but it can also hinder passive permeability across membranes.
Workflow Integration: The diagram below illustrates how the physicochemical data for this building block informs decisions throughout a typical drug discovery workflow.
Caption: Integration of physicochemical data into a drug discovery pipeline.
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